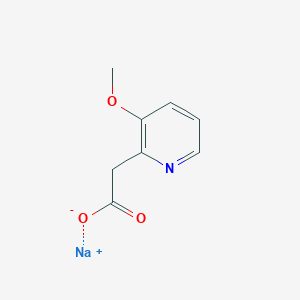

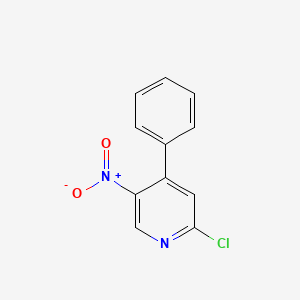

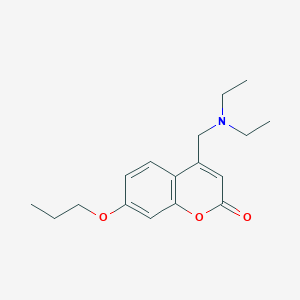

4-((Diethylamino)methyl)-7-propoxy-2H-chromen-2-one

Übersicht

Beschreibung

4-((Diethylamino)methyl)-7-propoxy-2H-chromen-2-one, also known as DEAMPC, is a novel chromene compound that has recently been studied for its potential applications in a variety of scientific and medical fields. Chromenes are a class of organic compounds that contain a chromane ring, which is a cyclic hydrocarbon with five membered rings. DEAMPC has been found to have a wide range of biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties. This compound has also been studied for its potential applications in the synthesis of other pharmaceuticals. In

Wissenschaftliche Forschungsanwendungen

- Summary of Application : This compound has been studied for its nonlinear optical properties . Nonlinear optics (NLO) is a field that deals with the interaction of high-intensity light with matter .

- Methods of Application : The band gap was measured in ten different solvents and found very favorable in dimethyl formamide . The molecular electrostatic potential surface and Hirshfeld’s surfaces were used to determine the reactive sites of the molecule .

- Results : The high value of hyperpolarizability showed the enhanced nonlinear optical behavior of the molecule . The Z-Scan plots gave a valley-like shape showing the occurrence of the reverse saturable absorption and the theoretical fit revealed the occurrence of two-photon absorption and the potential application of the molecule to be used for optical limiting applications .

- Summary of Application : The aromatisation of 7-diethylamino-3,4-dihydrocoumarin provides an alternative fluorescent probing technique to selectively detect the concentration of superoxide anion in solution .

- Methods of Application : The advantage of evaluating O2˙− sensing probes in anhydrous DMSO instead of in aqueous buffers when using KO2 as the surrogate of O2˙− was reported .

- Results : This method provides a selective way to detect the concentration of superoxide anion in solution .

- Summary of Application : A thiol-reactive fluorochrome N-[4-(7-diethylamino-4-methyl-3-coumarinyl)phenyl]maleimide (CPM) can be used for thermostability assays .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

Nonlinear Optics

Fluorescence Sensing of Superoxide Anion

Thermostability Assays

- Summary of Application : This compound is used in the creation of multi-stimuli responsive fluorescent materials . These materials have vast applications in the fields of chemistry, physics, and material science .

- Methods of Application : The compound is used to create a novel “all-in-one” type fluorescent 7-diethylamino-4-hydroxycoumarin-rhodamine B conjugate (DHCRH) which shows aggregation induced emission, acidochromism, and mechanochromic luminescent features along with unique methanol responsiveness .

- Results : An information protection application was executed via a write-erase-write fluorescent platform using the acidochromic feature of DHCRH . Furthermore, the DHCRH-Zn ensemble was found to exhibit reversible photochromic behavior from a yellow to pink color in the solution state upon irradiation with 365 nm UV light through an intramolecular ring opening and closing mechanism .

- Summary of Application : 4-((Diethylamino)methyl)aniline hydrochloride is used in chemical synthesis .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

- Summary of Application : The aromatisation of 7-diethylamino-3,4-dihydrocoumarin provides an alternative fluorescent probing technique to selectively detect the concentration of superoxide anion in solution .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results : This method provides a selective way to detect the concentration of superoxide anion in solution .

Fluorescent Materials

Chemical Synthesis

Superoxide Anion Detection

- Summary of Application : 4-((Diethylamino)methyl)aniline hydrochloride is used in chemical synthesis .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

- Summary of Application : The aromatisation of 7-diethylamino-3,4-dihydrocoumarin provides an alternative fluorescent probing technique to selectively detect the concentration of superoxide anion in solution .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results : This method provides a selective way to detect the concentration of superoxide anion in solution .

- Summary of Application : The combination of para-aminobenzoic acid and 7-diethylamino 4-methyl coumarin has been studied for its quantum chemical and nonlinear optical properties .

- Methods of Application : Three different complexes were designed, surface interaction (adsorption) and two by connecting both molecules with π-bridge benzene and biphenyl .

- Results : The specific results or outcomes obtained were not detailed in the source .

Chemical Synthesis

Fluorescent Probing Technique

Quantum Chemical and Nonlinear Optical Properties

Eigenschaften

IUPAC Name |

4-(diethylaminomethyl)-7-propoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3/c1-4-9-20-14-7-8-15-13(12-18(5-2)6-3)10-17(19)21-16(15)11-14/h7-8,10-11H,4-6,9,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMBDWEHMOFXQOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC2=C(C=C1)C(=CC(=O)O2)CN(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((Diethylamino)methyl)-7-propoxy-2H-chromen-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.